Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification techniques such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate the activity of neurotransmitters, leading to its potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence the GABAergic system, which plays a crucial role in regulating neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzodiazepines: A broader class of compounds known for their sedative and anxiolytic effects.
Thiones: Compounds containing a thione group, which can exhibit diverse chemical reactivity.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-propyl- is unique due to its specific structural features and the presence of both an imidazo ring and a thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
136779-94-7 |
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Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
11-methyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C14H19N3S/c1-3-7-16-9-11-5-4-6-12-13(11)17(8-10(16)2)14(18)15-12/h4-6,10H,3,7-9H2,1-2H3,(H,15,18) |
InChI Key |
MCPJZHMZVKLMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C3C(=CC=C2)NC(=S)N3CC1C |
Origin of Product |
United States |
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